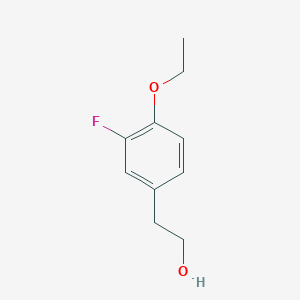
4-Ethoxy-3-fluorophenethyl alcohol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethoxy-3-fluorophenethyl alcohol is an organic compound characterized by the presence of an ethoxy group and a fluorine atom attached to a phenethyl alcohol backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-3-fluorophenethyl alcohol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethoxybenzaldehyde and 3-fluorobenzyl bromide.
Grignard Reaction: A Grignard reagent is prepared by reacting 3-fluorobenzyl bromide with magnesium in anhydrous ether. This reagent is then reacted with 4-ethoxybenzaldehyde to form the corresponding alcohol.
Reduction: The intermediate product is subjected to reduction, often using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) to facilitate the hydrogenation process.
Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions: 4-Ethoxy-3-fluorophenethyl alcohol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Substitution: The ethoxy and fluorine groups can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, or PCC (Pyridinium chlorochromate) in solvents like acetone or dichloromethane.
Reduction: H2 with Pd/C, NaBH4, or LiAlH4 in solvents like ethanol or tetrahydrofuran (THF).
Substitution: NaOH or KOtBu in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: 4-Ethoxy-3-fluorobenzaldehyde or 4-Ethoxy-3-fluorobenzoic acid.
Reduction: 4-Ethoxy-3-fluorophenethyl alkane.
Substitution: Various substituted phenethyl alcohol derivatives depending on the nucleophile used.
科学研究应用
4-Ethoxy-3-fluorophenethyl alcohol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which 4-Ethoxy-3-fluorophenethyl alcohol exerts its effects depends on its specific application:
Biological Activity: It may interact with cellular targets such as enzymes or receptors, altering their activity and leading to biological effects.
Chemical Reactions: The presence of the ethoxy and fluorine groups can influence the reactivity and selectivity of the compound in various chemical reactions.
相似化合物的比较
3-Fluorophenethyl alcohol: Lacks the ethoxy group, leading to different chemical properties and reactivity.
4-Ethoxyphenethyl alcohol: Lacks the fluorine atom, affecting its biological activity and chemical behavior.
4-Fluorophenethyl alcohol: Lacks the ethoxy group, resulting in different applications and reactivity.
Uniqueness: 4-Ethoxy-3-fluorophenethyl alcohol is unique due to the combined presence of both ethoxy and fluorine groups, which confer distinct chemical and biological properties. This combination can enhance its reactivity and selectivity in chemical reactions, as well as its potential biological activity.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.
属性
IUPAC Name |
2-(4-ethoxy-3-fluorophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO2/c1-2-13-10-4-3-8(5-6-12)7-9(10)11/h3-4,7,12H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEQGNBDKZYWAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCO)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














